3,5-Di(pyridin-4-yl)benzaldehyde
Description
3,5-Di(pyridin-4-yl)benzaldehyde (hereafter referred to as P) is a benzaldehyde derivative featuring pyridin-4-yl substituents at the 3 and 5 positions of the benzene ring. This compound is synthesized via a palladium-catalyzed cross-coupling reaction, as outlined in Scheme S1 of the Supporting Information for a study on platinum(II)/palladium(II) coordination barrels . The pyridinyl groups confer unique electronic and coordination properties, making P a valuable ligand in supramolecular chemistry and metal-organic frameworks (MOFs). Its rigid, symmetric structure facilitates the formation of stable coordination complexes, which are critical in catalysis and materials science .
Properties
Molecular Formula |
C17H12N2O |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3,5-dipyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C17H12N2O/c20-12-13-9-16(14-1-5-18-6-2-14)11-17(10-13)15-3-7-19-8-4-15/h1-12H |
InChI Key |
ZHMPQZSKTSZJHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)C=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di(pyridin-4-yl)benzaldehyde typically involves the condensation reaction of 3,5-dibromobenzaldehyde with pyridine-4-boronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar Suzuki coupling reactions. The scalability of this method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3,5-Di(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl groups can participate in electrophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides in the presence of a base
Major Products Formed:
Oxidation: 3,5-Di(pyridin-4-yl)benzoic acid.
Reduction: 3,5-Di(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Coordination Chemistry
3,5-Di(pyridin-4-yl)benzaldehyde acts as a ligand for various metal ions, forming stable coordination complexes. These complexes are notable for their catalytic properties and have potential applications in:
- Catalysis : The coordination complexes can facilitate reactions in organic synthesis.
- Fluorescence : Some metal complexes exhibit luminescent properties useful in sensing applications.
Case Study: A study demonstrated the formation of a copper complex with this compound that showed enhanced catalytic activity in oxidation reactions, highlighting its utility in synthetic organic chemistry .
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its biological activity:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
Case Study: In vitro studies revealed that certain derivatives significantly inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms .
Antimicrobial Properties
This compound and its derivatives have been evaluated for antimicrobial activity against several pathogens.
Case Study: A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition with minimum inhibitory concentrations (MICs) ranging from 2 to 10 µg/mL .
Synthesis of Metal-Organic Frameworks (MOFs)
The ability of this compound to form coordination bonds makes it suitable for creating metal-organic frameworks. These materials are known for their high surface area and porosity.
Table: Comparison of MOFs Synthesized with Different Ligands
| Ligand | Surface Area (m²/g) | Porosity (%) |
|---|---|---|
| This compound | 1200 | 85 |
| 2,6-Pyridinedicarboxylic acid | 800 | 75 |
Mechanism of Action
The mechanism of action of 3,5-Di(pyridin-4-yl)benzaldehyde largely depends on its role as a ligand in coordination chemistry. The pyridinyl groups can coordinate with metal ions, forming stable complexes. These complexes can exhibit various properties, such as catalytic activity, fluorescence, or biological activity, depending on the metal ion and the overall structure of the complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs and Substituent Effects
P belongs to a broader class of substituted benzaldehydes. Key structural analogs include:
trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (I) and trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (II) Synthesis: Prepared via solvent-free Knoevenagel condensation, yielding isomers with vinyl linkages between the pyridinyl and benzaldehyde moieties . Structural Differences: Unlike P, which has direct C–C bonds between pyridinyl and benzene rings, compounds I and II feature conjugated vinyl spacers. This increases planarity and π-conjugation, altering electronic properties (e.g., red-shifted UV-Vis absorption) . Crystallography: Single-crystal X-ray diffraction (using SHELX programs ) revealed distinct space groups (e.g., I in P2₁/c vs. II in P2₁), highlighting how substituent positioning affects packing .
4-(3,5-Difluorophenyl)benzaldehyde
- Properties : Fluorine substituents introduce strong electron-withdrawing effects, increasing electrophilicity at the aldehyde group compared to P . This enhances reactivity in nucleophilic additions but reduces coordination capability .
3,5-Bis(trifluoromethyl)benzaldehyde
- Electronic Effects : The trifluoromethyl groups (-CF₃) create a highly electron-deficient aromatic core, making this compound more reactive in Friedel-Crafts or Suzuki-Miyaura reactions than P . Its molecular weight (242.12 g/mol) and lipophilicity contrast with P 's polar pyridinyl groups .
2.2 Comparative Data Table
2.3 Electronic and Coordination Properties
- P vs. I/II: The direct pyridinyl linkage in P provides stronger σ-donor and π-acceptor capabilities, favoring metal coordination (e.g., with Pt²⁺ or Pd²⁺) over the vinyl-linked analogs. The latter exhibit extended conjugation but weaker metal-binding affinity .
- P vs. Halogenated Analogs: Fluorinated derivatives lack nitrogen donor atoms, limiting their utility in coordination chemistry. However, their electron-deficient cores make them superior in electrophilic aromatic substitution reactions .
Biological Activity
3,5-Di(pyridin-4-yl)benzaldehyde is a compound that has garnered attention in various fields due to its unique structural properties and biological activities. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by a benzaldehyde moiety with two pyridin-4-yl substituents located at the 3 and 5 positions. Its molecular formula is with a molecular weight of approximately 198.22 g/mol. The presence of pyridine rings contributes to its ability to form coordination complexes, which are essential for its biological activity.
Antimicrobial Activity
One of the significant biological activities of this compound is its antimicrobial properties. Research indicates that compounds with similar structures exhibit potent inhibition against various pathogens. For instance, derivatives of pyridine-based compounds have shown IC50 values ranging from 8.1 μM to 57.7 μM against fungal strains such as Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Organism | IC50 (μM) |
|---|---|---|
| Compound 13 (related structure) | C. albicans | 8.1 |
| Compound 4 (related structure) | A. niger | 53 |
| This compound | Various fungi | TBD |
Coordination Chemistry
This compound acts as a ligand in coordination chemistry, forming stable complexes with metal ions. These complexes have been explored for their catalytic activities and potential applications in drug development. The ability to coordinate with metals enhances the compound's reactivity and stability in biological systems .
Study on Antitubercular Activity
A recent study highlighted the antitubercular potential of compounds related to this compound. These compounds demonstrated promising activity against Mycobacterium tuberculosis, with IC50 values ranging between 13 μM to 22 μM when tested in combination therapies . This suggests that derivatives of this compound could serve as effective agents in treating tuberculosis.
Mechanistic Insights
The mechanism behind the biological activity of this compound may involve the disruption of microbial cell membranes or interference with metabolic pathways due to its ability to form complexes with essential metal ions required for microbial growth . Further research is needed to elucidate these mechanisms fully.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3,5-Di(pyridin-4-yl)benzaldehyde, and how can purity be verified?
- Methodological Answer : A plausible route involves Suzuki-Miyaura cross-coupling between 3,5-dibromobenzaldehyde and pyridin-4-ylboronic acid, using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions. Purification via column chromatography (silica gel, eluent: DCM/MeOH) is recommended. Purity verification employs 1H/13C NMR for structural confirmation, HPLC (>95% purity threshold), and mass spectrometry (MS) for molecular weight validation.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹).
- NMR : 1H NMR in DMSO-d6 resolves aromatic protons (δ 8.5–9.0 ppm for pyridyl groups; δ ~10.0 ppm for aldehyde proton). 13C NMR identifies carbonyl (δ ~190 ppm) and pyridyl carbons.
- Single-crystal X-ray diffraction (SCXRD): Definitive structural confirmation. For example, related compounds (e.g., phenoxazine derivatives) were refined using SHELXL and Olex2 .
Advanced Research Questions
Q. How can SHELX software be utilized in the crystallographic analysis of this compound derivatives?
- Methodological Answer :
- Data Collection : Use a diffractometer (e.g., Rigaku Oxford Diffraction) with CuKα radiation. Process data with CrysAlis Pro .
- Structure Solution : Employ SHELXT for automated space-group determination and initial phase estimation .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen placement. For disordered regions, use restraints (e.g., SIMU/ISOR in SHELXL) .
- Validation : Check with PLATON for twinning and voids. Example workflows are detailed in crystal structures of phenoxazine derivatives .
Q. What experimental considerations are critical when analyzing the reactivity of the aldehyde group in this compound under various conditions?
- Methodological Answer :
- Moisture Sensitivity : Perform reactions under argon using dried solvents (e.g., THF over Na/benzophenone).
- Kinetic Studies : Monitor aldehyde consumption via in situ FTIR or GC-MS . For NO3 radical reactions, reference absolute rate constants from analogous benzaldehyde derivatives .
- Side Reactions : Mitigate aldol condensation by maintaining low temperatures (<0°C) and avoiding basic conditions.
Q. How to address contradictions in kinetic data when studying reactions involving this compound?
- Methodological Answer :
- Control Experiments : Compare results under inert vs. aerobic conditions to rule out oxidation artifacts.
- Computational Validation : Use DFT calculations (e.g., Gaussian09) to model reaction pathways and validate experimental activation energies.
- Statistical Analysis : Apply multivariate regression to identify outliers in datasets (e.g., inconsistent rate constants in NO3 radical reactions) .
Q. What role does this compound play in the design of metal-organic frameworks (MOFs) or coordination polymers?
- Methodological Answer : The pyridyl groups act as N-donor ligands for coordinating metals (e.g., Zn²⁺, Cu²⁺), while the aldehyde enables post-synthetic modification (e.g., Schiff base formation). For structural insights, refer to SCXRD data of analogous ligands in phenoxazine-MOFs . Design MOFs with tunable porosity by varying metal nodes and reaction solvents (e.g., DMF/water mixtures).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
